2,4-Dichloro-6-methyl-1,3,5-triazine
Description
Overview of 1,3,5-Triazine (B166579) Derivatives in Academic Contexts
The 1,3,5-triazine, or s-triazine, is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org This core structure is noted for its planarity, thermal stability, and unique electronic properties, making its derivatives subjects of extensive academic and industrial research. researchgate.net The versatility of the triazine ring allows for the creation of a vast array of functionalized molecules with applications spanning multiple scientific disciplines. researchgate.netresearchgate.net
In medicinal chemistry, the s-triazine ring is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Triazine derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The ability to easily synthesize analogs and the high reactivity of precursors like cyanuric chloride have fueled the development of novel therapeutic agents. nih.gov
Beyond medicine, 1,3,5-triazine derivatives are integral to materials science. Their rigid and symmetrical architecture is leveraged in the design of heat-resistant polymers, fluorescent sensors, and organic light-emitting diodes (OLEDs). researchgate.netrsc.org Extensive research has been conducted on their use in electroluminescent devices, phosphorescent emitters, and materials for solar cells. rsc.orgrsc.org The foundational precursor for many of these derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, whose three chlorine atoms can be substituted sequentially with various nucleophiles. wikipedia.orgresearchgate.net This stepwise reactivity allows for precise control in constructing complex, multifunctional molecules such as dendrimers and star-shaped polymers. researchgate.netmdpi.com
Significance of 2,4-Dichloro-6-methyl-1,3,5-triazine in Chemical Research
This compound is a key heterocyclic compound valued for its role as a reactive intermediate in organic synthesis. Its structure features the stable 1,3,5-triazine ring substituted with two reactive chlorine atoms and one methyl group. This specific arrangement of substituents provides a platform for constructing more complex molecules with tailored properties.
| Chemical Properties of this compound | |
|---|---|
| CAS Number | 1973-04-2 chemicalbook.com |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| Appearance | Solid |
The primary significance of this compound in research lies in its utility as a bifunctional reagent. The two chlorine atoms are susceptible to nucleophilic substitution. A fundamental principle in the chemistry of chlorinated triazines is that the reactivity of the chlorine atoms decreases as more are substituted. mdpi.com This property allows for the sequential and controlled introduction of different functional groups. For instance, a first nucleophile can be reacted at a lower temperature to replace one chlorine, followed by the introduction of a second, different nucleophile at a higher temperature to replace the remaining chlorine. researchgate.net
This controlled reactivity makes the compound a valuable building block. Research has shown its application as a reagent in the preparation of triazinyl-amines, which have been studied as potential inhibitors of the HIV-1 reverse transcriptase enzyme. chemicalbook.com It has also been utilized in the synthesis of anilinotriazine-based antagonists for the corticotropin-releasing hormone, highlighting its role in the development of pharmacologically active compounds. chemicalbook.com The synthesis of this compound can be achieved from the widely available cyanuric chloride by reaction with a methylating agent, such as a methyl Grignard reagent (Methylmagnesium Bromide). chemicalbook.com
Historical Development of Research on Triazine Compounds
The study of 1,3,5-triazine and its derivatives dates back to the early history of organic chemistry, with compounds like melamine (B1676169) being known for a considerable time. globalscitechocean.com However, widespread scientific and commercial interest in the triazine class surged in the mid-20th century.
A pivotal moment in the history of triazine research was the discovery of their herbicidal properties in 1952 at the laboratories of J.R. Geigy, Ltd. in Basel, Switzerland. researchgate.net This discovery led to the development and commercialization of highly effective herbicides such as simazine (B1681756) and atrazine (B1667683), both synthesized from cyanuric chloride. wikipedia.orgresearchgate.net The success of these agricultural chemicals catalyzed a significant expansion in triazine chemistry research worldwide.
Following the agricultural applications, the unique reactivity of cyanuric chloride was exploited in other areas. Chlorinated triazines became the basis for an important family of reactive dyes. wikipedia.org These dyes form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers, making them highly durable and colorfast.
From the latter half of the 20th century into the 21st, the focus of triazine research has continued to diversify. Scientists have extensively explored their potential in medicinal chemistry, leading to the investigation of numerous derivatives for various therapeutic applications. nih.govglobalscitechocean.com More recently, the field has expanded into materials science, where the rigid, nitrogen-rich triazine ring is used to construct advanced functional materials, including porous organic polymers, dendrimers, and components for organic electronics. rsc.orgmdpi.com The journey of triazine research from early organic compounds to modern-day advanced materials illustrates a continuous evolution driven by the versatile and adaptable nature of the triazine core.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973-04-2 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetics in Triazine Chemistry
Hydrolysis and Degradation Pathways of Triazine Compounds
The chemical stability of 2,4-dichloro-6-methyl-1,3,5-triazine, like other chlorotriazines, is significantly influenced by its susceptibility to hydrolysis and other degradation processes. These pathways are crucial in determining the compound's environmental fate and persistence. The degradation of dichlorotriazines primarily proceeds through hydrolysis, although photodegradation and microbial degradation can also contribute under specific conditions.
The hydrolysis of this compound involves the stepwise nucleophilic substitution of its two chlorine atoms with hydroxyl groups. This process is highly dependent on pH and temperature. The reactivity of the chlorine atoms is a key feature of s-triazine chemistry, allowing for sequential substitution. researchgate.net The mechanism generally involves the rate-determining nucleophilic attack on an electron-deficient carbon atom of the triazine ring. rsc.org
The initial hydrolysis step replaces one of the chlorine atoms to form 2-chloro-4-hydroxy-6-methyl-1,3,5-triazine. This is followed by the hydrolysis of the second chlorine atom, yielding the final product, 2,4-dihydroxy-6-methyl-1,3,5-triazine. This dihydroxy- derivative is tautomeric and predominantly exists as 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione.
The rate of hydrolysis is generally influenced by the pH of the medium. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous dichlorotriazines indicate that the reaction can be catalyzed by both acids and bases. researchgate.net
Table 1: Stepwise Hydrolysis of this compound
| Step | Reactant | Product |
| 1 | This compound | 2-Chloro-4-hydroxy-6-methyl-1,3,5-triazine |
| 2 | 2-Chloro-4-hydroxy-6-methyl-1,3,5-triazine | 2,4-Dihydroxy-6-methyl-1,3,5-triazine |
Beyond simple hydrolysis, other degradation pathways for s-triazines have been investigated, which may be relevant for this compound.
Photodegradation: Photocatalytic degradation is a known pathway for various s-triazine herbicides. uoi.grresearchgate.net This process typically involves irradiation in the presence of a photocatalyst, such as titanium dioxide (TiO2), leading to oxidation, dealkylation, and dechlorination. uoi.gr For this compound, photodegradation could potentially lead to the formation of hydroxylated and dechlorinated derivatives, and ultimately, to the cleavage of the triazine ring. The final product of extensive photodegradation of many s-triazines is often cyanuric acid. researchgate.net
Microbial Degradation: Microbial degradation of chlorinated s-triazines is another significant environmental pathway. Various soil microorganisms have been shown to utilize s-triazines as a source of nitrogen. nih.gov The degradation can proceed through dealkylation and dechlorination reactions. researchgate.net While specific microbial pathways for this compound are not detailed, the general mechanisms observed for other chlorotriazines involve enzymatic dechlorination and subsequent ring cleavage. researchgate.net For instance, some bacteria can metabolize chlorotriazines through a series of hydrolytic reactions, ultimately leading to the formation of cyanuric acid, which is then further metabolized. researchgate.net
Advanced Applications in Medicinal and Pharmaceutical Chemistry Research
2,4-Dichloro-6-methyl-1,3,5-triazine as a Building Block for Drug Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The differential reactivity of its two chlorine atoms can be exploited to introduce various functional groups in a controlled manner, making it an ideal starting point for creating libraries of compounds for drug discovery.
The 1,3,5-triazine (B166579) core has been successfully incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. researchgate.net this compound is a reagent used to prepare specific triazinyl-amines that function as inhibitors of HIV-1 reverse transcriptase. chemicalbook.com The synthesis involves the stepwise substitution of the chlorine atoms with different amine-containing moieties. This approach has led to the development of novel triazine derivatives that target the entrance channel of the HIV-1 non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP). nih.gov
In one study, a series of derivatives showed potent activity against wild-type HIV-1, with EC50 values in the nanomolar range. nih.gov For instance, compound DCS-a4 demonstrated an EC50 of 7.8 nM against the wild-type virus and also showed submicromolar activity against the K103N/Y181C resistant mutant strain. nih.gov Molecular modeling confirmed that these compounds could effectively bind to the NNIBP, with newly introduced heterocyclic groups occupying the entrance channel. nih.gov This research highlights the utility of the triazine scaffold in designing next-generation NNRTIs to combat drug resistance.
Corticotropin-releasing hormone (CRH) antagonists are investigated for their potential in treating stress-related disorders like anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org this compound is a precursor in the synthesis of anilinotriazine derivatives that act as CRH antagonists. chemicalbook.com
Systematic structure-activity relationship studies have been conducted on 2-anilinopyrimidines and -triazines to optimize their binding affinity for the human CRH1 receptor. nih.gov These studies led to the discovery of several high-affinity antagonists. For example, compound 28-17, a triazine derivative, showed a mean hCRH1 Ki of 32 nM and possessed a significantly improved pharmacokinetic profile in rats and dogs compared to earlier lead compounds. nih.gov The synthesis of these molecules leverages the reactivity of dichlorotriazines to introduce the necessary aniline (B41778) and other substituents required for potent receptor antagonism. nih.gov
The s-triazine scaffold is a prominent feature in many compounds developed for anticancer therapy. mdpi.com Derivatives synthesized from this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. researchgate.net
Research has shown that triazine derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy. nih.gov Hybrid molecules combining the 1,3,5-triazine core with other pharmacophores like 4-aminoquinoline (B48711) have demonstrated excellent EGFR-TK enzyme inhibitory activity and potent anticancer effects against various cell lines. nih.gov Additionally, new 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been designed and synthesized, showing selective and potent antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), with the most active compound exhibiting a GI50 value of 1 nM. rsc.orglookchem.com These compounds appear to induce apoptosis in cancer cells without significantly affecting normal breast cells. rsc.org
| Derivative Class | Cancer Cell Line | Activity Metric | Result | Source |
| Monastrol-1,3,5-triazine hybrid | Breast Cancer | EGFR-TK Inhibition | 96.3% at 10 µM | nih.gov |
| 4-Aminoquinoline-1,3,5-triazine hybrid | Various | EGFR-TK Inhibition | 96.4% at 10 µM | nih.gov |
| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB231 (Triple Negative Breast Cancer) | GI50 | 1 nM | rsc.orglookchem.com |
| 2-Arylurea-1,3,5-triazine derivative | A549, MCF-7, Hela | IC50 (Cell Proliferation) | 0.20 µM, 1.25 µM, 1.03 µM | nih.gov |
| 2-(4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | GI50 | 3.3 x 10⁻⁸ M | nih.gov |
Triazine Derivatives in Antibacterial and Antifungal Research
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of s-triazine have been extensively investigated for their antibacterial and antifungal properties. researchgate.netresearchgate.net The synthesis of these compounds often begins with a dichlorotriazine, which is then reacted with various nucleophiles to create a library of substituted triazines for biological screening. taylorfrancis.com
Studies have shown that introducing specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), and halogens (-Cl, -Br), to the triazine framework can enhance antimicrobial activity. researchgate.netresearchgate.net These derivatives have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Candida albicans and Aspergillus niger. researchgate.nettaylorfrancis.com Certain s-triazine-chalcone hybrids have demonstrated significant antifungal activity, with some compounds showing potency comparable to the standard drug fluconazole. nih.gov
| Derivative Class | Target Organism | Activity Noted | Source |
| N'-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1,3,5-triazin-2-yl} isonicotinohydrazides | E. coli, S. aureus, P. aeruginosa | Active at concentrations of 12.5-1000 µg/mL | researchgate.netresearchgate.net |
| N'-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1,3,5-triazin-2-yl} isonicotinohydrazides | C. albicans, A. niger, A. clavatus | Active at concentrations of 100-1000 µg/mL | researchgate.netresearchgate.net |
| 2,4,6-trisubstituted-s-triazine derivatives | C. albicans | MIC = 3.125 μg/mL (for compound 18b) | nih.gov |
| 2,4,6-trisubstituted-s-triazine derivatives | C. tropicalis | MIC = 6.25 μg/mL (for compound 18c) | nih.gov |
| 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) hybrids | C. albicans, A. niger, C. glabrata | High activity (inhibition zone up to 85 mm) | nih.gov |
Research into Triazine Interactions with Biological Targets
The therapeutic effects of triazine derivatives are a result of their specific interactions with biological macromolecules, particularly enzymes. Understanding these interactions at a molecular level is crucial for designing more potent and selective drugs.
Many triazine-based compounds exert their biological effects by inhibiting enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. researchgate.net The triazine scaffold serves as an anchor, positioning various functional groups to interact with the active site or allosteric sites of a target enzyme. researchgate.net
For example, pyrazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazine derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with inhibition constants (Ki) in the low nanomolar range. researchgate.net In the context of cancer, triazine derivatives have been developed as inhibitors of EGFR kinases, PI3K, and mTOR, which are crucial enzymes in cell signaling pathways that promote tumor growth. nih.gov Some compounds have shown IC50 values against these enzymes in the nanomolar range, demonstrating their high potency. nih.gov
| Derivative Class | Enzyme Target | Inhibition Metric | Result | Source |
| Pyrazolo[1,5-a] researchgate.netnih.govresearchgate.net triazine derivatives | Acetylcholinesterase (AChE) | Ki | 3.07–87.26 nM | researchgate.net |
| Pyrazolo[1,5-a] researchgate.netnih.govresearchgate.net triazine derivatives | Carbonic Anhydrase I (hCA I) | Ki | 1.47–10.06 nM | researchgate.net |
| Pyrazolo[1,5-a] researchgate.netnih.govresearchgate.net triazine derivatives | Carbonic Anhydrase II (hCA II) | Ki | 3.55–7.66 nM | researchgate.net |
| Quinazoline-1,3,5-triazine hybrids | EGFR | IC50 | 36.8 nM | nih.gov |
| 2-(thiophen-2-yl)-1,3,5-triazine derivatives | PI3K | IC50 | 7.0 nM | nih.gov |
| 2-(thiophen-2-yl)-1,3,5-triazine derivatives | mTOR | IC50 | 48 nM | nih.gov |
Modulation of Biochemical Pathways
While this compound is primarily recognized as a versatile chemical intermediate, its core triazine scaffold is a cornerstone in the development of a multitude of derivatives that exhibit significant modulation of various biochemical pathways. The reactivity of the chlorine atoms allows for systematic structural modifications, leading to the synthesis of compounds with highly specific interactions with biological targets. Research has extensively focused on derivatives of the 1,3,5-triazine (or s-triazine) ring, demonstrating its utility as a pharmacophore for enzyme inhibitors and signaling pathway modulators. nih.gov
The s-triazine framework has been instrumental in creating potent inhibitors for enzymes crucial in tumorigenesis. nih.gov These derivatives often function by competing with ATP in the catalytic sites of kinases, a large family of enzymes that regulate the majority of cellular processes.
Kinase Signaling Pathways:
A significant area of research involves the development of 1,3,5-triazine derivatives as inhibitors of protein kinases, particularly within cancer-related signaling cascades like the PI3K/Akt/mTOR pathway. semanticscholar.org This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
PI3K/mTOR Dual Inhibition: Several studies have reported the synthesis of 1,3,5-triazine derivatives that act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govsci-hub.se For instance, compound 13g , a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative, showed potent enzymatic inhibition of PI3Kα and mTOR with IC₅₀ values of 7.0 nM and 48 nM, respectively. semanticscholar.orgnih.gov Another compound, 6h , demonstrated significant inhibitory activity against PI3Kα with an IC₅₀ of 3.41 nM. sci-hub.se A pan-PI3K inhibitor, ZSTK474 , which is an s-triazine derivative, potently inhibits all four isoforms of PI3K. semanticscholar.org
EGFR and Downstream Signaling: The Epidermal Growth Factor Receptor (EGFR) is another key target. A novel series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were found to target the EGFR/PI3K/AKT/mTOR signaling cascades. acs.orgnih.gov Compound 4f from this series exhibited potent EGFR inhibitory activity with an IC₅₀ value of 61 nM and significantly reduced the concentrations of PI3K, AKT, and mTOR in cancer cells. acs.orgnih.gov
Other Kinase Targets: The versatility of the triazine scaffold extends to other kinases. Derivatives have been developed as inhibitors of Pyruvate Dehydrogenase Kinase (PDK), which is a key regulator in cell metabolic processes. researchgate.netdrugbank.comnih.gov
Other Enzymatic Targets:
Beyond kinases, triazine derivatives have been engineered to inhibit other classes of enzymes.
Thymidine (B127349) Phosphorylase: Pyrazolo[1,5-a] nih.govnih.govijpsr.infotriazine derivatives have been synthesized as potent inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth. The most effective compound, 17p , showed an IC₅₀ value of 0.04 µM, which was significantly more potent than the lead compound, 7-deazaxanthine (IC₅₀ = 32 µM). nih.gov
Aromatase: Triamino-substituted 1,3,5-triazine derivatives have shown significant inhibitory activity against aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis. Several of these compounds were more active than the reference compound, CGS 16949A. nih.gov
The collected research findings underscore the importance of the 1,3,5-triazine scaffold, originating from precursors like this compound, in generating potent and selective modulators of critical biochemical pathways.
Table 1: Inhibition of Kinases by 1,3,5-Triazine Derivatives
| Compound/Derivative | Target Enzyme(s) | IC₅₀ (nM) | Source(s) |
| ZSTK474 | PI3Kα | 16 | semanticscholar.org |
| ZSTK474 | PI3Kβ | 44 | semanticscholar.org |
| ZSTK474 | PI3Kδ | 5 | semanticscholar.org |
| ZSTK474 | PI3Kγ | 49 | semanticscholar.org |
| Compound 13g | PI3Kα | 7.0 | semanticscholar.orgnih.gov |
| Compound 13g | mTOR | 48 | semanticscholar.orgnih.gov |
| Compound 6h | PI3Kα | 3.41 | sci-hub.se |
| Compound 4f | EGFR | 61 | nih.gov |
Table 2: Inhibition of Other Enzymes by Triazine Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Source(s) |
| Compound 17p | Thymidine Phosphorylase | 0.04 | nih.gov |
| 7-deazaxanthine (Reference) | Thymidine Phosphorylase | 32 | nih.gov |
Applications in Polymer and Material Science Research
Utilization in Polymer Chemistry and Material Synthesis
Current research on bipolar host materials for Organic Light-Emitting Diodes (OLEDs) extensively utilizes the 1,3,5-triazine (B166579) core as an electron-accepting unit. However, studies specifically documenting the use of 2,4-Dichloro-6-methyl-1,3,5-triazine as a precursor for these materials are not prominently available. The field predominantly reports on derivatives where the 6-position is substituted with larger aromatic groups, such as phenyl or carbazole moieties, to achieve the necessary electronic properties and thermal stability for efficient phosphorescent OLEDs. rsc.orgresearchgate.netrsc.orgelsevierpure.com
There is no specific information available from the search results detailing the direct use of this compound in the synthesis of polyimides for high-temperature applications. The synthesis of high-performance polymers like polyimides often requires specific monomers that are not directly derived from this particular triazine compound in the reviewed literature.
While the triazine ring is known for its thermal stability, specific studies on the incorporation of this compound into polymers to enhance this property are not found in the provided search results. Research in this area has noted that related compounds, such as 2,4-dichloro-6-methylthio-1,3,5-triazine, can be used to create polymers like poly(phenylene thioether)s with good thermal stability, showing 5% weight-loss temperatures around 350 °C. acs.org This suggests the potential for the triazine core to impart thermal resistance, but direct evidence for the methyl-substituted variant is lacking.
The reactive dichloro-substituted triazine structure is a versatile platform for polymer synthesis. However, literature specifically describing the use of this compound for the development of polymers and coatings is not available in the search results. Research has instead focused on similar compounds, such as the vinyl derivative, to create polymer supports. researchgate.net
Role in the Synthesis of Advanced Materials
No information was found that connects this compound to the development of gas sensors.
Application in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
The 1,3,5-triazine core, for which this compound serves as a key synthetic precursor, is a fundamental building block in the development of materials for organic light-emitting diodes (OLEDs), particularly for third-generation thermally activated delayed fluorescence (TADF) emitters. The electron-deficient nature of the triazine ring makes it an excellent electron-acceptor moiety. When combined with suitable electron-donating groups, it facilitates the creation of donor-acceptor (D-A) type molecules with a small singlet-triplet energy gap (ΔEST), a critical requirement for efficient TADF. nih.govresearchgate.netnih.gov
The design of TADF emitters aims to enable the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation. In conventional fluorescent OLEDs, only the singlet excitons contribute to light emission, limiting the theoretical internal quantum efficiency (IQE) to 25%. TADF materials, however, allow for the up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov This process is efficient when the ΔEST is small enough to be overcome by thermal energy. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, a characteristic of these D-A molecules, leads to a reduced ΔEST. mdpi.com
Derivatives of this compound are synthesized through sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by various electron-donating units. This synthetic versatility allows for the fine-tuning of the optoelectronic properties of the resulting TADF emitters. arkat-usa.org For instance, different donor moieties such as carbazole, acridine, phenoxazine, and their derivatives have been attached to the triazine core to develop emitters spanning the visible spectrum, with a significant focus on green and blue emitters. nih.govresearchgate.netnih.gov
Research has shown that triazine-based TADF emitters can lead to OLEDs with high external quantum efficiencies (EQEs). For example, devices incorporating triazine-acceptor-based green TADF emitters have demonstrated EQEs exceeding 29%. nih.govresearchgate.net The performance of these devices is not only dependent on the molecular design of the emitter but also on factors like the host material, doping concentration, and device architecture. nih.gov
Below is a table summarizing the performance of selected OLEDs using triazine-based TADF emitters.
| Emitter | Donor Moiety | Host Material | Doping Conc. (wt%) | Max. EQE (%) | Emission Color |
|---|---|---|---|---|---|
| TCzTRZ | Carbazole | mCP | 10 | 17.5 | Sky-Blue |
| m-CzTRZ | Carbazole | mCP | 10 | 19.2 | Sky-Blue |
| DMAC-TRZ | Acridine | mCPCN | - (undoped) | 20.0 | Green |
| TRZ-DDPAc | Acridine/Diphenylamine | - | 30 | 27.3 | Green |
| DACT-II | Acridine/Carbazole | - | - | 29.6 | Green |
Triazine-Based Linkers in Supramolecular Chemistry and Dendrimer Synthesis
The 1,3,5-triazine scaffold, accessible from precursors like this compound, is extensively used in supramolecular chemistry and as a core or branching unit in the synthesis of dendrimers. nih.govnih.gov The key to its utility lies in the sequential and controllable substitution of its chlorine atoms with various nucleophiles, a reaction pathway that allows for the precise construction of complex, well-defined macromolecular architectures. nih.govmdpi.com
In supramolecular chemistry, triazine derivatives, particularly those functionalized with hydrogen-bonding motifs like melamine (B1676169), are employed to create self-assembling systems. nih.govnih.gov These molecules can form predictable structures such as ribbons, rosettes, and networks through hydrogen bonding and π-π stacking interactions. The planar and aromatic nature of the triazine ring facilitates these non-covalent interactions, making it a valuable tecton (building block) for crystal engineering and the design of functional supramolecular materials. nih.gov
In the field of dendrimer synthesis, the triazine unit serves as a versatile branching point. Dendrimers are highly branched, monodisperse macromolecules with a central core, interior layers of repeating units, and a surface of terminal functional groups. The synthesis of triazine-based dendrimers can be achieved through both divergent and convergent strategies. mdpi.comrsc.org
In a divergent approach, the dendrimer is built outwards from a multifunctional core. A molecule like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can act as a trifunctional core. By reacting it with a diamine, for example, a first-generation dendrimer is formed. The remaining amino groups can then be reacted with more triazine units to build subsequent generations. mdpi.com Similarly, this compound can be used to introduce a difunctional branching point within a dendrimer structure.
In a convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. A monochlorotriazine derivative, for instance, can be used to cap the dendrons before their attachment to a multifunctional core. rsc.org
The properties of triazine-based dendrimers are influenced by their generation, core structure, and surface groups. They have been investigated for various applications, including gene delivery, where the cationic nature of amine-terminated dendrimers allows for the complexation and delivery of DNA. nih.gov The flexibility and structure of the dendrimer backbone have been shown to play a crucial role in their transfection efficiency and cytotoxicity. nih.gov
The table below outlines the two primary synthetic strategies for triazine-based dendrimers.
| Synthetic Strategy | Description | Starting Material Example | Key Reaction |
|---|---|---|---|
| Divergent Synthesis | The dendrimer is constructed from the core outwards. Each step involves adding a new generation of branching units to the periphery of the molecule. | 2,4,6-Trichloro-1,3,5-triazine (as core) | Stepwise nucleophilic substitution of chlorine atoms with diamines or other linking molecules. |
| Convergent Synthesis | Dendritic wedges (dendrons) are synthesized first and then attached to a central core molecule in the final step. | Monochlorotriazine derivative (on the dendron) | Reaction of pre-synthesized dendrons with a multifunctional core. |
Insufficient Specific Data Available for this compound
Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound This compound , it has been determined that there is a lack of detailed, publicly available research to fulfill the requirements of the requested article. The user's instructions mandated a thorough and scientifically accurate article focusing solely on this specific compound, structured around a detailed outline that includes its herbicidal properties, mechanism of action, and environmental impact.
Initial and subsequent targeted searches, including those utilizing the compound's CAS number (1973-04-2), did not yield specific research findings on its selective herbicidal activity against particular weed species, its precise mechanism of action in disrupting metabolic pathways in target plants, or its environmental fate, including persistence, biodegradability, and impact on non-target organisms.
While the broader class of triazine herbicides is well-documented, with many acting as inhibitors of photosynthesis, there is no specific data available in the public domain to create a detailed and evidence-based article on this compound itself. The available information primarily consists of its listing in chemical databases, its use as a chemical intermediate in the synthesis of other compounds, and brief mentions in patent literature without detailed biological or environmental data.
To adhere to the strict instructions of providing a thorough, informative, and scientifically accurate article based on detailed research findings and to avoid speculation or generalization from related compounds, the article cannot be generated at this time. The creation of data tables as requested would not be feasible without the underlying specific data.
Therefore, until more specific research on this compound becomes publicly available, it is not possible to generate the article as outlined.
Research in Agrochemical and Environmental Sciences
Development of Sustainable Agricultural Practices
Research into 2,4-dichloro-6-methyl-1,3,5-triazine and its structural analogs is integral to the advancement of sustainable agricultural practices. The focus of this research is multifaceted, primarily concentrating on the compound's role as an intermediate in synthesizing novel agrochemicals and understanding the environmental fate of triazine derivatives to mitigate ecological impact.
The development of sustainable agriculture hinges on creating effective crop protection solutions that are also environmentally benign. Dichloro-s-triazines are key precursors in the synthesis of new herbicides and other agrochemicals. chemimpex.comresearchgate.net Researchers utilize the reactivity of the chlorine atoms on the triazine ring, which can be substituted in a controlled, stepwise manner to create a diverse range of derivatives. researchgate.netresearchgate.net This synthetic versatility allows for the design of new active ingredients with improved characteristics, such as enhanced selectivity for target weeds, which minimizes harm to the main crops, and optimized stability and efficacy. chemimpex.comchemimpex.comchemimpex.com
A significant area of research is the environmental biodegradation of s-triazine compounds. mdpi.comuni-konstanz.de The persistence of herbicides in soil and water is a major environmental concern, and studies have shown that s-triazine derivatives can accumulate in the environment. researchgate.net Therefore, a crucial aspect of developing sustainable agricultural products is ensuring their degradability.
Microbial degradation is a key pathway for the breakdown of s-triazine herbicides in the environment. nih.gov Research has identified various microbial species capable of metabolizing these compounds. mdpi.com The process often involves a series of hydrolytic reactions that remove substituents from the triazine ring, eventually breaking it down into ammonia (B1221849) and carbon dioxide. nih.gov Understanding these biodegradation pathways is essential for:
Assessing the environmental persistence of new triazine-based agrochemicals.
Developing bioremediation strategies to clean up contaminated sites. researchgate.netnih.gov
Designing new molecules that are more susceptible to microbial degradation, thus reducing their environmental footprint.
The data below illustrates the type of environmental fate parameters studied for a related dichloro-s-triazine compound, which are crucial for assessing its sustainability profile.
Environmental Fate Parameters for 2,4-Dichloro-6-morpholino-1,3,5-triazine
| Parameter | Value | Units |
|---|---|---|
| Biodegradation Half-Life | 4.07 | days |
| Soil Adsorption Coeff. (Koc) | 95.5 | L/kg |
| Bioconcentration Factor | 13.5 | L/kg |
| Fish Biotransformation Half-Life (Km) | 1.35 | days |
Data sourced from reference epa.gov
By focusing on the synthesis of more effective and less persistent agrochemicals, and by harnessing natural degradation processes, research on compounds like this compound contributes to an agricultural system that is both productive and environmentally responsible. chemimpex.com
Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Analysis and Quality Control
Chromatographic methods are fundamental in separating 2,4-Dichloro-6-methyl-1,3,5-triazine from starting materials, byproducts, and impurities. These techniques are widely applied for both qualitative and quantitative analysis in research and industrial settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. In this setup, a nonpolar stationary phase (like C18 or phenyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The progress of reactions involving triazine derivatives can be effectively monitored by taking aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of reactants and the formation of products. nih.gov For instance, studies on similar 2,4-dichloro-6-substituted-s-triazines have utilized HPLC to confirm product formation and determine conversion rates. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Dichlorotriazine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 or Phenyl-based reversed-phase column mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient mdpi.comnih.gov |
| Detector | UV-Vis Detector (typically at 253 nm or 254 nm) mdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min mdpi.com |
| Temperature | Ambient or controlled (e.g., 25 °C) mdpi.com |
| Injection Volume | 5 - 20 µL |
Note: This table presents typical conditions based on the analysis of related triazine compounds. Optimization is required for specific applications involving this compound.
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly due to its volatility. GC is well-suited for separating volatile organic compounds and is often used for purity assessment and identifying volatile byproducts. The NIST WebBook indicates the availability of GC data for the closely related parent compound, 2,4,6-trichloro-1,3,5-triazine, suggesting its applicability to the methyl derivative. nist.gov In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the molecular structure of organic compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single peak corresponding to the methyl (CH₃) protons. The chemical shift of this peak provides information about the electronic environment of the methyl group. For the related compound 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear around 2.06 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals are expected for the methyl carbon and the three carbons of the triazine ring. The carbons attached to the electronegative chlorine atoms will appear at a characteristic downfield shift. For example, in similar dichlorotriazine structures, the triazine ring carbons attached to chlorine typically resonate in the range of 168-173 ppm. nih.govfrontiersin.org
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, confirming the connectivity of the methyl group to the triazine ring. wpmucdn.com
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Rationale/Comparison |
|---|---|---|---|
| ¹H | -CH₃ | ~2.1 - 2.8 | Based on data for related methyl-triazines. chemicalbook.com |
| ¹³C | -CH₃ | ~20 - 30 | Typical range for methyl groups on heterocyclic rings. |
| ¹³C | C-Cl | ~170 - 173 | Based on data for 2,4-dichloro-6-substituted triazines. nih.govfrontiersin.org |
| ¹³C | C-CH₃ | ~175 - 185 | The triazine carbon attached to the methyl group. |
Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and other conditions.
For this compound, key vibrational bands would include:
Triazine Ring Vibrations: The s-triazine ring has characteristic stretching and ring-breathing modes, which are typically observed in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, generally around 800-850 cm⁻¹.
C-H Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.
These techniques are valuable for confirming the presence of the triazine core and the attached substituents. researchgate.net
Table 3: Key IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretching (methyl group) | 2900 - 3000 |
| Triazine Ring Stretching | 1400 - 1600 |
| C-H Bending (methyl group) | 1375 - 1450 |
| C-Cl Stretching | 800 - 850 |
Note: This table provides expected ranges for key functional groups. The actual spectrum will show a more complex pattern of absorptions.
Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound, which helps to confirm its elemental composition. The monoisotopic mass of the compound is 162.97 g/mol . epa.gov
Under electron ionization (EI), the molecule fragments in a predictable manner. The fragmentation pattern provides valuable structural information. For triazines, a common fragmentation pathway involves the cleavage of the ring or the loss of substituents. The mass spectrum of the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), shows characteristic fragmentation patterns that can serve as a reference. nist.gov The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the structure.
UV-Visible Spectroscopy in Triazine Research
UV-Visible spectroscopy is a valuable tool for the characterization and kinetic analysis of triazine derivatives, including this compound. The technique probes the electronic transitions within the molecule, primarily the π → π* transitions associated with the heteroaromatic s-triazine ring. The absorption spectra of triazine derivatives typically exhibit maximum absorption wavelengths (λmax) in the UV region. researchgate.net For instance, dichlorotriazines with substituted phenyl groups show distinct absorption bands that are influenced by the nature of the substituent. researchgate.net
The position and intensity of these absorption bands are sensitive to the substituents on the triazine core. The introduction of different amino, alkyl, or aryl groups can cause shifts in the absorption maxima, providing insights into the electronic structure of the molecule. researchgate.net For example, 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines have been synthesized and their UV spectra analyzed to understand these electronic effects. researchgate.net Similarly, the UV spectrum of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole shows characteristic absorption bands at 322 nm and 336 nm in a tetrahydrofuran (B95107) (THF) solution. mdpi.com
Beyond structural characterization, UV-Vis spectroscopy is a powerful method for studying reaction kinetics. sapub.orgntnu.no The hydrolysis of dichlorotriazines can be monitored by continuously measuring the change in absorbance at a specific wavelength over time. sapub.org As the chlorine atoms are replaced by hydroxyl groups, the electronic structure of the triazine ring changes, leading to a corresponding change in the UV-Vis spectrum. This allows for the determination of reaction rates and the investigation of reaction mechanisms under various conditions. sapub.orgntnu.no
| Compound | λmax (nm) | Solvent |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | 322, 336 | Tetrahydrofuran (THF) |
| 2,4,6-Triphenyl-1,3,5-triazine derivatives | ~300-400 | Various |
Crystal Engineering and X-ray Diffraction Studies
| Parameter | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| β (°) | 98.947(3) |
| Volume (ų) | 2588.3(8) |
| Z (molecules/unit cell) | 8 |
The arrangement of molecules in the solid state, as determined by X-ray diffraction, has a profound impact on the bulk properties of the material. researchgate.net Crystal engineering of triazine-based compounds aims to control this molecular self-assembly to create materials with specific functions, such as desired optical or liquid crystalline properties. researchgate.netanjs.edu.iq
The photophysical properties of triazine derivatives can be directly linked to their crystal packing. For example, the intense blue fluorescence exhibited by 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole in the solid state is a consequence of its specific π-stacking arrangement. mdpi.com Different packing motifs can either enhance or quench fluorescence. anjs.edu.iq
Furthermore, the principles of crystal engineering are applied to design triazine-based liquid crystals. nih.gov By carefully selecting substituents that promote specific intermolecular interactions (e.g., hydrogen bonding or van der Waals forces), it is possible to guide the molecules to self-assemble into desired mesophases (e.g., nematic, smectic, or columnar). anjs.edu.iqnih.gov The combination of a rigid triazine core with flexible peripheral chains is a common strategy in the design of such materials, where the final liquid crystalline behavior is a direct outcome of the supramolecular structure. researchgate.netnih.gov
Radioimmunoassay Applications
Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique used for the quantitative detection of s-triazine herbicides in various samples. microbeonline.comslideshare.netnumberanalytics.com The fundamental principle of RIA is competitive binding. revvity.commicrobenotes.com In this assay, a known quantity of a radiolabeled triazine (the "tracer") competes with the unlabeled triazine present in a sample for a limited number of binding sites on specific anti-triazine antibodies. revvity.com The amount of radioactivity in the resulting antigen-antibody complex is inversely proportional to the concentration of the unlabeled triazine in the sample. microbeonline.com
The development of a triazine RIA requires the production of specific antibodies. iaea.org Since small molecules like triazines are not immunogenic on their own, they must first be chemically modified into haptens and then conjugated to a larger carrier protein, such as bovine serum albumin (BSA). iaea.orgtandfonline.com This hapten-protein conjugate is then used to immunize animals (e.g., rabbits or mice) to elicit the production of polyclonal or monoclonal antibodies that can recognize the triazine structure. tandfonline.comnih.gov For instance, dichloroatrazine has been conjugated to BSA to immunize mice for the production of monoclonal antibodies. tandfonline.comtandfonline.com
A key characteristic of any immunoassay is its specificity, which is assessed through cross-reactivity studies. tandfonline.complos.org Cross-reactivity measures the extent to which the antibody binds to compounds structurally similar to the target analyte. nih.gov Anti-triazine antibodies often show varying degrees of cross-reactivity with different members of the triazine family. For example, an assay developed for atrazine (B1667683) might also detect simazine (B1681756) or propazine, but to a lesser extent. nih.govnih.gov This is an important consideration for interpreting results, as the assay may provide a cumulative measure of several related triazines rather than a single compound. nih.gov Despite this, RIA provides a powerful, low-cost, and high-throughput screening method for monitoring triazine contaminants. iaea.org
| Compound | Cross-Reactivity (%) |
| Atrazine | 100 |
| Prometryn | 15.18 |
| Terbutryn | 13.99 |
| Simazine | 12.22 |
| Ametryn | 64.24 |
| Terbutylazine | 38.20 |
Future Directions and Emerging Research Areas
Novel Triazine Scaffolds for Advanced Applications
The inherent chemical stability and adaptable substitution patterns of the triazine ring make it a privileged scaffold in the development of advanced materials and therapeutic agents. Researchers are actively exploring new triazine-based structures for a wide range of applications, from medicine to materials science.
In the field of regenerative medicine, novel triazine-trione (TATO) thermosets are being developed as promising materials for tissue engineering scaffolds. nih.gov These materials can be fabricated into various forms, including rigid discs, elastic films, and 3D-printed objects, and have demonstrated cytocompatibility, supporting cell proliferation and differentiation into various cell types like osteoblasts and neurons. nih.gov
The triazine scaffold is also a focal point in the search for treatments for neurodegenerative diseases. Its structure is seen as having potential for a variety of biological activities relevant to Alzheimer's disease, including neuroprotective effects and the ability to interfere with the aggregation of amyloid-beta sheets. mdpi.comresearchgate.net Furthermore, new series of 1,3,5-triazine (B166579) derivatives are being synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing potent inhibitory effects. mdpi.comnih.gov In fundamental chemistry, 1,3,5-triazines serve as foundational building blocks for creating oligomers used in supramolecular chemistry and chemical biology. rsc.org
Computational Design of Triazine Derivatives with Targeted Properties
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of triazine derivatives. By using theoretical models, scientists can predict the properties of yet-to-be-synthesized compounds, saving significant time and resources.
Density Functional Theory (DFT) is a widely used computational method to predict the geometries, heats of formation, and energetic properties of new s-triazine derivatives, aiding in the design of materials such as energetic compounds. researchgate.net DFT is also employed to design host materials for organic light-emitting diodes (OLEDs), where the triplet energy and energy levels of triazine-based molecules can be efficiently modulated through different substitution patterns to achieve desired performance for applications like blue electrophosphorescence. rsc.org
Molecular docking simulations are another key computational technique, used to explore the potential binding modes of triazine-based inhibitors with biological targets. nih.gov This is crucial in drug design, for instance, in the development of tumor-selective s-triazines. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also being developed to design substitutes for triazine herbicides, aiming to create new compounds with high herbicidal activity but lower toxicity and better biodegradability. mdpi.com
Table 1: Computational Methods in Triazine Derivative Design
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Energetic Materials, OLEDs | Geometries, Heats of Formation, Triplet Energy, Energy Levels |
| Molecular Docking | Drug Design (e.g., Cancer Therapy) | Binding Modes, Inhibitor Affinity |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Agrochemicals (e.g., Herbicides) | Herbicidal Activity, Toxicity, Biodegradability |
| Molecular Dynamics | Drug Design | Structural Stability, Binding Interactions |
Interdisciplinary Research Integrating Triazine Chemistry
The broad utility of triazine compounds necessitates a multidisciplinary research approach, combining expertise from chemistry, biology, materials science, and engineering. The s-triazine scaffold is at the center of a journey that spans from medicinal chemistry programs to bioconjugation and the development of new materials. mdpi.comresearchgate.net
The integration of triazine chemistry with materials science and biology has led to significant advancements. For example, triazine-based compounds are being explored for their utility in crystal engineering, where their structure influences the formation of three-dimensional networks through hydrogen bonding. evitachem.com The fusion of triazine chemistry with polymer science and chemical biology is leading to the creation of complex oligomers with specific molecular recognition and self-assembly properties. rsc.org This interdisciplinary approach is also evident in the development of triazine-based thermosets for tissue engineering, which combines organic synthesis, polymer chemistry, and cell biology. nih.gov The versatility of the triazine core has also been leveraged in analytical chemistry and electrochemistry. eurekaselect.com
Sustainable Synthesis and Application of Triazine Compounds
In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing sustainable methods for the synthesis and application of triazine compounds. These approaches aim to reduce energy consumption, minimize waste, and use environmentally benign solvents and catalysts.
Modern synthetic protocols are moving away from traditional heating methods. nih.gov Green techniques such as microwave-assisted and ultrasound-assisted synthesis are being employed to produce triazine derivatives efficiently. mdpi.com Sonochemical methods, which use ultrasound, are particularly advantageous as they can often be performed in water, reducing the need for organic solvents, and can be significantly "greener" than conventional approaches. nih.gov
The development of sustainable catalysts is another key area. For instance, a novel green preparation method utilizes a recyclable magnetic silica-supported palladium complex for the synthesis of triazine derivatives, allowing for easy separation and reuse of the catalyst. google.com Research is also focused on creating sustainable dehydro-condensation agents based on triazines for use in other chemical reactions, such as amide synthesis, providing more economical and environmentally friendly alternatives to conventional reagents. mdpi.com
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Derivative | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzylamino | THF | RT | Triethylamine | 67% | |
| Triazole derivative | DMSO | Reflux | None | 65% |
Q. Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | NMR (δH, ppm) |
|---|---|---|
| Triazine ring | 1531, 1568 | - |
| Methyl group | - | 2.39 (s) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
